molecular formula C12H5BrO3 B184087 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo- CAS No. 81-86-7

1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-

Cat. No. B184087
CAS RN: 81-86-7
M. Wt: 277.07 g/mol
InChI Key: DTUOTSLAFJCQHN-UHFFFAOYSA-N
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Patent
US06362181B1

Procedure details

4-Bromo-1,8-naphthalic anhydride (1.6 g, 5.8 mmol) and hydroxylamine hydrochloride (0.8 g, 11.5 mmol) were reacted in pyridine (30 mL) following the procedure of Example 1 to give 1.4 g of the title compound, mp 248-251 ° C.;
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=O)[C:7]3=[C:8]2[C:3](=[C:4]([Br:16])[CH:5]=[CH:6]3)[CH:2]=1)=[O:12].Cl.[NH2:18][OH:19]>N1C=CC=CC=1>[Br:16][C:4]1[CH:5]=[CH:6][C:7]2[C:14](=[O:13])[N:18]([OH:19])[C:11](=[O:12])[C:9]3[C:8]=2[C:3]=1[CH:2]=[CH:1][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br
Name
Quantity
0.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C(N(C(C3=CC=CC1C23)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.